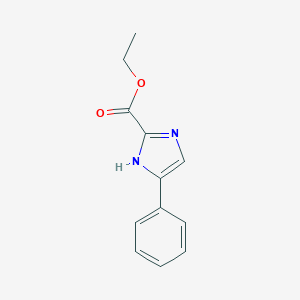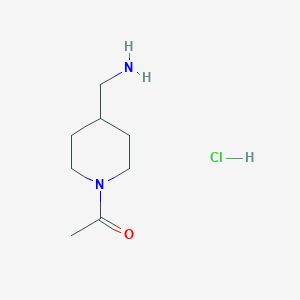![molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6](/img/structure/B169709.png)
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1045856-81-2 . It has a molecular weight of 220.23 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 .Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antibacterial properties. For instance, a study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, resulting in one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis of Novel Compounds
Mohamed (2021) presented a synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in creating a range of compounds (Mohamed, 2021).
Application in Marine Alkaloids Synthesis
Radchenko et al. (2006) developed a synthesis approach for the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamines A and B, which are unique pentacyclic alkaloids derived from the ascidian Cystodytes sp. This process involved ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate, highlighting the application of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in marine alkaloid synthesis (Radchenko, Balaneva, Denisenko, & Novikov, 2006).
Photophysical Properties for Analytical Applications
The photophysical properties of 4-aza-indole derivatives, including ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, were studied by Bozkurt and Doğan (2018). This compound exhibited reverse solvatochromism behavior, suggesting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity
Bingul et al. (2018) synthesized (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and its derivatives, showing antioxidant activities through various assays. These findings demonstrate the potential of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives in developing antioxidant agents (Bingul, Şenkuytu, Boğa, Uslu, Kandemir, & Sengul, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUVKNCGFTUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570885 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
17322-90-6 | |
| Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)



![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)


